molecular formula C9H11FN2O3S B4994898 5-(Dimethylsulfamoyl)-2-fluorobenzamide

5-(Dimethylsulfamoyl)-2-fluorobenzamide

Cat. No.: B4994898
M. Wt: 246.26 g/mol
InChI Key: NTSBEPGDGZPOHS-UHFFFAOYSA-N
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Description

5-(Dimethylsulfamoyl)-2-fluorobenzamide is a sulfamoyl-substituted benzamide derivative characterized by a dimethylsulfamoyl group at the 5-position and a fluorine atom at the 2-position of the benzamide core. Its molecular formula is C₉H₁₀F₁N₂O₃S, with a molecular weight of 260.25 g/mol.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S/c1-12(2)16(14,15)6-3-4-8(10)7(5-6)9(11)13/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSBEPGDGZPOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)-2-fluorobenzamide typically involves the introduction of the dimethylsulfamoyl group and the fluorine atom onto a benzamide scaffold. One common method involves the reaction of 2-fluorobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of 5-(Dimethylsulfamoyl)-2-fluorobenzamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.

Major Products Formed

    Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

    Oxidation: Oxidized derivatives, such as sulfoxides or sulfones, can be obtained.

    Reduction: Reduced forms, such as amines or alcohols, can be produced.

    Hydrolysis: The primary products are 2-fluorobenzoic acid and dimethylsulfamide.

Scientific Research Applications

5-(Dimethylsulfamoyl)-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its properties in the development of advanced materials, including polymers and coatings.

    Analytical Chemistry: The compound serves as a reference standard in analytical methods, such as chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 5-(Dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural distinctions:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
5-(Dimethylsulfamoyl)-2-fluorobenzamide Dimethylsulfamoyl (5), F (2) 260.25 Baseline for comparison; balanced lipophilicity and electronic effects.
5-(N-Cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide Cyclopentylsulfamoyl (5), 3,4-difluorophenylamide Not reported Enhanced steric bulk; potential for improved target binding. Yield: 81% .
N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide Diethylsulfamoyl (5), OCH₃ (2), F (4) 380.43 Increased lipophilicity due to diethyl and methoxy groups.
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-N-(2-ethylphenyl)-2-fluorobenzamide Benzylpiperidine-sulfonyl (5), ethylphenylamide ~484.6 Bulky substituents may hinder membrane permeability but enhance selectivity.
N-{[5-(Dimethylsulfamoyl)thiophen-2-yl]methyl}-2-fluorobenzamide Thiophene-methyl (5), dimethylsulfamoyl 342.41 Heterocyclic thiophene introduces π-stacking potential.
Key Observations:
  • Electronic Effects : Fluorine at position 2 (target compound) versus position 4 () alters electron-withdrawing effects, influencing resonance and hydrogen-bonding capabilities.
  • Lipophilicity : Diethylsulfamoyl () and methoxy groups increase logP values compared to dimethylsulfamoyl, impacting absorption and distribution.

Pharmacological and Physicochemical Properties

  • Antiviral Potential: Analogs like 5-(N-Cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide are reported as HBV capsid assembly effectors (), implying a possible mechanism for the target compound.
  • Crystallographic Insights : Fluorobenzamide derivatives exhibit planar aromatic systems and hydrogen-bonding networks (e.g., 1D amide-amide interactions in ), which may stabilize protein-ligand complexes.
  • Solubility : Methoxy-substituted analogs () likely have lower aqueous solubility than the target compound due to increased hydrophobicity.

Patent and Application Landscape

  • Complex Derivatives : Patent data () highlight advanced analogs with fused heterocycles (e.g., tetrafluoroindazole), indicating a focus on kinase or protease inhibition.
  • Trends in Fluorination : Multiple fluorine atoms (e.g., 3,5-difluorophenyl in ) are common in kinase inhibitors to enhance binding and metabolic stability.

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